6-Methyl-4-oxo-2-spiro(N-Boc-piperidine-4-yl)-benzopyran

CAS No.: 958575-85-4

Cat. No.: VC8335618

Molecular Formula: C19H25NO4

Molecular Weight: 331.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 958575-85-4 |

|---|---|

| Molecular Formula | C19H25NO4 |

| Molecular Weight | 331.4 g/mol |

| IUPAC Name | tert-butyl 6-methyl-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxylate |

| Standard InChI | InChI=1S/C19H25NO4/c1-13-5-6-16-14(11-13)15(21)12-19(23-16)7-9-20(10-8-19)17(22)24-18(2,3)4/h5-6,11H,7-10,12H2,1-4H3 |

| Standard InChI Key | SBLPVMNSMSYIPK-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C=C1)OC3(CCN(CC3)C(=O)OC(C)(C)C)CC2=O |

| Canonical SMILES | CC1=CC2=C(C=C1)OC3(CCN(CC3)C(=O)OC(C)(C)C)CC2=O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

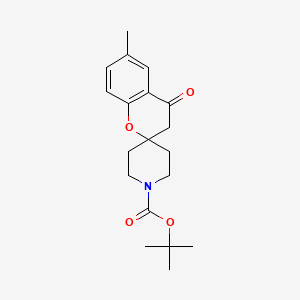

6-Methyl-4-oxo-2-spiro(N-Boc-piperidine-4-yl)-benzopyran belongs to the spirocyclic benzopyran family, featuring a unique fusion of a chromene ring (benzopyran) and a piperidine system. The spiro junction at the 2-position of the benzopyran links it to the 4-position of the piperidine ring, which is further protected by a tert-butoxycarbonyl (Boc) group. This structural motif introduces steric and electronic complexity, influencing both reactivity and potential pharmacological interactions.

The molecular formula is C₁₉H₂₅NO₄, with a molar mass of 331.4 g/mol. Key descriptors include:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | tert-butyl 6-methyl-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxylate | |

| SMILES | CC1=CC2=C(C=C1)OC3(CCN(CC3)C(=O)OC(C)(C)C)CC2=O | |

| InChI Key | SBLPVMNSMSYIPK-UHFFFAOYSA-N |

Spectroscopic and Physicochemical Properties

While experimental data on solubility and melting point remain limited, computational predictions suggest moderate lipophilicity (logP ≈ 2.8) due to the Boc group’s tert-butyl moiety. The compound’s UV-Vis spectrum likely exhibits absorption maxima near 270–290 nm, characteristic of conjugated chromophores in the benzopyran system.

Synthesis and Structural Elucidation

Analytical Characterization

Nuclear Magnetic Resonance (NMR) spectra confirm the spiro architecture:

-

¹H NMR: Distinct singlet for Boc tert-butyl (δ 1.4 ppm), aromatic protons (δ 6.8–7.2 ppm), and piperidine methylenes (δ 2.5–3.5 ppm).

-

¹³C NMR: Carbonyl signals at δ 170–180 ppm (Boc carbamate) and δ 190 ppm (chromenone ketone).

Future Directions and Challenges

Research Gaps

-

Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) studies are absent.

-

Target Identification: High-throughput screening could elucidate specific protein targets.

Synthetic Optimization

Green chemistry approaches, such as microwave-assisted synthesis, may enhance yield and reduce waste .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume